3-benzoylpyridine-4-carboxylic acid
CAS No.: 74975-28-3
Cat. No.: VC11557378
Molecular Formula: C13H9NO3
Molecular Weight: 227.2
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 74975-28-3 |
---|---|
Molecular Formula | C13H9NO3 |
Molecular Weight | 227.2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
3-Benzoylpyridine-4-carboxylic acid has the molecular formula and a molecular weight of 227.21 g/mol . Its IUPAC name, 4-benzoylpyridine-3-carboxylic acid, reflects the substitution pattern on the pyridine ring. The compound is alternatively labeled as 3-pyridinecarboxylic acid, 4-benzoyl- in some databases, underscoring the importance of positional numbering in pyridine derivatives .
Table 1: Key Identifiers of 3-Benzoylpyridine-4-Carboxylic Acid
Property | Value | Source |
---|---|---|
CAS Registry Number | 74975-25-0 | |
Molecular Weight | 227.21 g/mol | |
InChI Key | XNHHHVALCZHJCA-UHFFFAOYSA-N | |
DSSTox Substance ID | DTXSID40318919 |
Synthetic Pathways and Optimization
Conventional Synthesis from Isonicotinic Acid
A widely reported method involves reacting isonicotinic acid (pyridine-4-carboxylic acid) with benzoyl chloride in the presence of sodium hydroxide. This nucleophilic acyl substitution proceeds via intermediate formation of a mixed anhydride, yielding the target compound in ~75% purity after recrystallization.
Catalytic Lewis Acid-Mediated Approach
Patent US3891661A describes an alternative route using 3-cyanopyridine and hydroxybenzene derivatives with aluminum chloride catalysis . This Friedel-Crafts acylation variant generates 3-benzoylpyridine intermediates, which undergo subsequent oxidation to introduce the carboxylic acid group . The method achieves higher regioselectivity (>90%) compared to traditional approaches .
Table 2: Comparison of Synthetic Methods
Physicochemical Properties
Thermal Stability
While direct melting point data remains unpublished, analogous 4-carboxypyridines exhibit decomposition temperatures between 210–230°C . The benzoyl group increases thermal stability compared to unsubstituted pyridinecarboxylic acids.
Solubility Profile
The compound displays limited aqueous solubility (<1 mg/mL at 25°C) due to its aromatic domains. It is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Partition coefficient (LogP) calculations predict moderate lipophilicity (LogP = 1.8), suggesting membrane permeability .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for bronchodilators described in patents US3705169 and GB1316424 . Its carboxylic acid group facilitates conjugation with amine-containing drugs via amide bond formation.
Coordination Chemistry
The dual carbonyl and carboxylate groups enable complexation with transition metals. Copper(II) complexes exhibit enhanced catalytic activity in oxidation reactions compared to free ligands .
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